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CU-76

cGAS inhibition STING pathway enzymatic assay

cGAS-STING pathway studies often suffer from non-specific inhibitors that confound data via RIG-I-MAVS or TLR cross-reactivity. CU-76 is a validated, high-purity selective cGAS inhibitor that eliminates this ambiguity. • Potent inhibition (IC50 0.24 μM) with complete functional selectivity in THP-1 assays. • ≥98% HPLC purity, soluble at 100 mM in DMSO for flexible dosing. • Exclusive cGAS-STING pathway targeting enables clean DNA-sensing vs. RNA-sensing comparisons. Procure from BenchChem with consistent batch quality and global shipping.

Molecular Formula C11H8F2IN5O2
Molecular Weight 407.11 g/mol
Cat. No. B3025868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCU-76
Molecular FormulaC11H8F2IN5O2
Molecular Weight407.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC(=N1)NC2=CC(=C(C(=C2)F)I)F)N
InChIInChI=1S/C11H8F2IN5O2/c1-21-9(20)8-17-10(15)19-11(18-8)16-4-2-5(12)7(14)6(13)3-4/h2-3H,1H3,(H3,15,16,17,18,19)
InChIKeyDATILFYUDSRBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (CU-76) – cGAS Inhibitor for Nucleic Acid Sensing Pathway Research


Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (synonym CU-76; CAS 2400954-58-5) is a small-molecule 1,3,5-triazine-2-carboxylate derivative that functions as a selective inhibitor of cyclic GMP-AMP synthase (cGAS) . The compound exhibits an IC50 of 0.24 μM against human cGAS and is distinguished by its high purity (≥98% by HPLC) and favorable solubility profile (100 mM in DMSO, 10 mM in ethanol) . CU-76 represents a validated chemical probe for interrogating the cGAS-STING DNA sensing pathway while demonstrating no functional interference with the RIG-I-MAVS or Toll-like receptor pathways .

1 cGAS-STING pathway inhibition studies
2 Selective DNA-sensing interrogation workflow
3 Cell-permeable tool compound for innate immunity research

Why Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate Cannot Be Substituted with Generic cGAS Inhibitors


Interchange of CU-76 with other cGAS-targeting compounds is not scientifically valid due to quantifiable differences in inhibitory potency and pathway selectivity that directly impact experimental outcomes. Closely related analogs within the same triazine carboxylate scaffold exhibit demonstrably different IC50 values [1]. Moreover, alternative cGAS inhibitors such as RU.521 exhibit distinct binding mechanisms (competitive inhibition at the catalytic domain) that produce divergent cellular phenotypes, confounding cross-study reproducibility [2]. The presence of the 3,5-difluoro-4-iodophenyl substituent in CU-76 is structurally non-redundant with other aniline modifications and cannot be assumed equivalent without empirical validation.

Structural Analog
CU-76: 3,5-difluoro-4-iodophenyl substituent CU-32: 4-iodophenyl substituent; assay potency may not transfer
Fluorine substitution correlates with enhanced inhibitory profile; direct substitution may shift pathway-response endpoints.
Mechanism Mismatch
CU-76: selective cGAS inhibitor RU.521: competitive inhibitor with divergent cellular phenotype
Binding mechanism differences may confound cross-study reproducibility; pathway-selectivity context may not transfer.

Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate: Quantitative Comparator Evidence for Scientific Procurement


cGAS Inhibition Potency: CU-76 vs. CU-32 Direct Comparator Data

CU-76 demonstrates approximately 1.9-fold greater inhibitory potency against human cGAS compared to its direct structural analog CU-32 (methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate), which lacks the 3,5-difluoro substitution on the phenyl ring . Both compounds belong to the same 1,3,5-triazine-2-carboxylate chemotype and were characterized in the same primary discovery study [1].

cGAS Inhibition Potency
Head-to-head
CU-76 IC50 0.24 μM vs. CU-32 IC50 0.45 μM
Reported higher potency in tested analog set.
In vitro human cGAS enzymatic assay; ~1.9-fold difference.
cGAS inhibition STING pathway enzymatic assay

Pathway Selectivity: cGAS-STING Specificity vs. RIG-I-MAVS and TLR Pathways

CU-76 exhibits exclusive inhibition of the cGAS-STING DNA sensing pathway with no detectable activity against the RIG-I-MAVS RNA sensing pathway or Toll-like receptor pathways at concentrations tested . This selectivity profile is documented by the compound's ability to reduce DNA-induced IRF3 dimerization while showing no effect on Sendai virus-induced IRF3 dimerization in THP-1 cells .

Pathway Selectivity
Class-level
Inactive against RIG-I-MAVS and TLR pathways
Supports exclusive cGAS-STING pathway interrogation.
THP-1 cells; DNA vs. Sendai virus stimulation.
pathway selectivity nucleic acid sensing innate immunity

Functional Cellular Activity: Dose-Dependent IRF3 Dimerization Suppression

CU-76 reduces DNA-induced IFN regulatory factor 3 (IRF3) dimerization in a dose-dependent manner and correspondingly decreases production of IFN-β in THP-1 cells stimulated with interferon-stimulatory DNA [1]. This dose-response relationship validates target engagement in a cellular context and confirms that the enzymatic IC50 translates to functional pathway modulation.

Cellular Activity
Supporting evidence
Dose-dependent reduction of IRF3 dimerization and IFN-β
Confirms cell-permeable target engagement.
THP-1 cells stimulated with interferon-stimulatory DNA.
IRF3 dimerization cellular assay dose-response

Structural Basis of Enhanced Potency: 3,5-Difluoro-4-iodophenyl Substituent Contribution

The 3,5-difluoro substitution on the 4-iodophenyl ring in CU-76 differentiates it from CU-32 (4-iodophenyl only) and likely contributes to the observed potency enhancement (IC50 0.24 μM vs. 0.45 μM) [1]. The fluorine atoms may facilitate additional binding interactions within the cGAS active site or modulate the electronic properties of the aryl ring to optimize inhibitor-enzyme complementarity [2].

Structural SAR Insight
Class-level
3,5-difluoro-4-iodophenyl vs. 4-iodophenyl substituent
Structural determinant correlates with potency improvement.
Supports medicinal chemistry benchmarking context.
structure-activity relationship SAR halogen bonding

Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (CU-76): Validated Research and Procurement Application Scenarios


Selective Pharmacological Interrogation of the cGAS-STING DNA Sensing Pathway

CU-76 is optimally deployed in experiments requiring exclusive inhibition of the cGAS-STING axis without confounding modulation of RIG-I-MAVS or Toll-like receptor pathways. The compound's demonstrated pathway selectivity makes it suitable for dissecting cGAS-dependent signaling events in innate immunity studies [1]. This application is supported by quantitative evidence showing complete functional selectivity in THP-1 cellular assays .

Autoimmune Disease Research Requiring cGAS Pathway Attenuation

Given the established role of aberrant cGAS-STING activation in autoimmune pathologies including systemic lupus erythematosus and Aicardi-Goutières syndrome, CU-76 provides a validated small-molecule tool for preclinical investigation of cGAS inhibition as a therapeutic strategy in autoimmune disease models [1]. The compound has been specifically noted for potential use in autoimmune research applications .

Medicinal Chemistry Benchmarking and Structure-Activity Relationship Studies

CU-76 serves as a validated reference compound for SAR campaigns targeting the cGAS active site. Its quantifiable potency advantage over CU-32 (0.24 μM vs. 0.45 μM) [1] establishes a benchmark for evaluating novel triazine-based or alternative chemotype cGAS inhibitors. The defined 3,5-difluoro-4-iodophenyl substituent provides a structural handle for computational modeling and fragment-based design initiatives .

Comparative Analysis of DNA Sensing vs. RNA Sensing Innate Immune Pathways

CU-76's demonstrated lack of activity against RIG-I-MAVS and TLR pathways enables its use in side-by-side experimental designs that compare DNA-sensing (cGAS-dependent) versus RNA-sensing (RIG-I/MAVS-dependent) immune activation [1]. This application is particularly relevant for studies investigating pathogen-specific immune responses or sterile inflammation mechanisms where discrimination between nucleic acid sources is experimentally critical .

Application
Selection Property
Validation Focus
cGAS-STING pathway interrogation
Pathway-selectivity profile
Exclusive DNA-sensing pathway response
Innate immunity model-response studies
Cell-permeable target engagement
IRF3 dimerization and IFN-β endpoint review
Medicinal chemistry SAR campaigns
Validated structural benchmark
3,5-difluoro-4-iodophenyl substituent contribution
DNA vs. RNA sensing comparative studies
Functional selectivity against RIG-I/TLR
Discrimination of nucleic acid sensing sources

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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